molecular formula C14H20N2O2 B6234295 tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1782846-60-9

tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B6234295
CAS No.: 1782846-60-9
M. Wt: 248.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydroquinoxaline core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 5-position. This compound is structurally significant in medicinal and synthetic chemistry, where the Boc group is commonly employed to protect amines during multi-step synthesis .

Properties

CAS No.

1782846-60-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

A carboxylic acid precursor (e.g., 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid) is treated with oxalyl chloride (3.0 equiv) in dry dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is refluxed for 2 hours, yielding the corresponding acid chloride. Excess reagents are removed under reduced pressure, and the residue is dissolved in fresh DCM for subsequent coupling.

Reduction-Oxidation Sequences from Quinoxalinone Precursors

A third approach involves reducing quinoxalinone derivatives to tetrahydroquinoxalines, followed by Boc protection. This method is particularly useful for accessing enantiomerically pure products.

Quinoxalinone Synthesis

3,4-Dihydroquinoxalin-2(1H)-ones are synthesized via cyclocondensation of 1,2-diamines with α-keto esters. For example, 5-methyl-3,4-dihydroquinoxalin-2(1H)-one is prepared by reacting 4-methyl-1,2-phenylenediamine with ethyl pyruvate in acetic acid at 110°C for 24 hours. The product is isolated in 85% yield after silica gel chromatography.

Reduction to Tetrahydroquinoxaline

The quinoxalinone is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). A typical procedure employs 4.0 equivalents of LiAlH₄ refluxed for 6 hours, yielding 5-methyl-1,2,3,4-tetrahydroquinoxaline in 76% yield .

Boc Protection

The tetrahydroquinoxaline intermediate is Boc-protected as described in Section 1, affording the final product in 94% yield .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Boc ProtectionTetrahydroquinoxalineBoc anhydride, dioxane94%High yield, simplicityRequires pre-synthesized amine
Acid Chloride CouplingCarboxylic acidOxalyl chloride, Et₃N78%Modular for derivative synthesisMulti-step, moisture-sensitive
Reduction-ProtectionQuinoxalinoneLiAlH₄, Boc anhydride76%Access to enantiopure productsTedious purification steps

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Boc Protection : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility, while temperatures >30°C risk Boc group cleavage.

  • Acid Chloride Formation : DCM minimizes side reactions, but THF improves coupling efficiency for sterically hindered substrates.

Byproduct Management

  • LiAlH₄ Reduction : Quenching with saturated ammonium chloride ensures safe decomposition of excess hydride.

  • Column Chromatography : Gradient elution (hexanes:EtOAc 9:1 to 1:1) resolves Boc-protected products from diastereomers .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Chemical Properties and Structure

TBTHQ has a unique tetrahydroquinoxaline structure characterized by a tert-butyl group and a carboxylate functional group. Its molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, with a molecular weight of approximately 248.32 g/mol. The compound exhibits notable stability and reactivity due to its functional groups, which enable various chemical transformations.

Medicinal Chemistry

TBTHQ has been investigated for its potential bioactive properties. Initial studies suggest it may act as an inhibitor of specific enzymes and receptors involved in critical biological pathways. The compound's ability to interact with biological macromolecules positions it as a candidate for drug development.

Enzyme Inhibition

Studies suggest that TBTHQ may effectively bind to certain enzymes or receptors, modulating their activity. This binding affinity could be leveraged in the design of novel therapeutic agents targeting diseases where these enzymes play a critical role.

Synthesis and Chemical Reactions

The synthesis of TBTHQ typically involves several key steps that incorporate various reagents and conditions tailored to yield the desired compound efficiently. Its versatility as a synthetic intermediate makes it valuable in the construction of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1,2,3,4-Tetrahydroisoquinolinyl)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

  • Key Features: Combines an imidazole core with tetrahydroisoquinoline and Boc-protected lysine side chains.
  • Comparison: While the imidazole core differs from tetrahydroquinoxaline, the Boc-protected lysine moiety shares similarities in protective-group strategy. This compound is likely used in peptide synthesis or enzyme inhibition studies due to its complex functionalization .

4-[(4-Methylpiperidinyl)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

  • Key Features: Incorporates a 4-methylpiperidine group instead of tetrahydroisoquinoline.
  • Comparison: The piperidine substituent introduces distinct steric and electronic effects compared to the methyl-tetrahydroquinoxaline system. Such variations may alter solubility or binding affinity in biological systems .

4-({4-[(tert-Butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl...

  • Key Features : Features a Boc-protected piperazine group, highlighting the versatility of Boc in stabilizing secondary amines.

Functional Group Analysis

Compound Core Structure Key Substituents Potential Application
tert-Butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Tetrahydroquinoxaline Boc (1-position), methyl (5-position) Intermediate for pharmaceuticals
4-[(Tetrahydroisoquinolinyl)carbonyl]-imidazole derivative Imidazole Tetrahydroisoquinoline, Boc-lysine Peptide synthesis, enzyme inhibition
4-[(4-Methylpiperidinyl)carbonyl]-imidazole derivative Imidazole 4-Methylpiperidine, Boc-lysine Targeted drug design

Key Observations :

  • The Boc group is a common motif across these compounds, enabling amine protection and stability during synthesis.
  • Variations in core structures (tetrahydroquinoxaline vs. imidazole) dictate divergent reactivity and biological interactions.
  • Substituents like piperidine or tetrahydroisoquinoline influence steric bulk and electronic properties, affecting solubility and target binding.

Regulatory and Environmental Considerations

While the primary focus is on structural analogs, it is noteworthy that certain tert-butyl-containing compounds, such as UV-350 and UV-327 (benzotriazole derivatives), are regulated under RoHS due to environmental persistence . However, this compound and its analogs lack documented restrictions, likely due to their specialized use in controlled laboratory settings rather than industrial applications.

Biological Activity

Tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Boiling Point : Approximately 366.7 °C (predicted)
  • Density : 1.094 g/cm³ (predicted)
  • pKa : 3.15 (predicted)

The compound features a tert-butyl group and a carboxylate functional group, contributing to its stability and reactivity. The tetrahydroquinoxaline structure is known for its versatility in organic synthesis and potential bioactive properties .

Antitumor Activity

A study evaluating the antiproliferative effects of tetrahydroquinoxaline derivatives revealed that some compounds demonstrated moderate to strong inhibitory activities against cancer cell lines, particularly HT-29 colon cancer cells. For example, compound I-7 from this class was noted for its ability to disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase without inducing apoptosis . Although TBTHQ has not been directly tested in this context, its structural similarities suggest potential for similar activity.

The precise mechanisms by which TBTHQ exerts its biological effects remain largely unexplored. However, preliminary findings suggest that it may interact with various biological macromolecules, influencing cellular processes such as signal transduction and metabolic pathways . The presence of the carboxylate group allows for potential interactions with enzyme active sites or receptor binding domains.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of related tetrahydroquinoxaline derivatives indicate that modifications to the molecular structure can significantly affect biological activity. For instance:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-methylquinoxalineC₁₄H₁₉N₂OLacks the tetrahydro structure
Tert-butyl 5-methyl-3-oxoquinoxalineC₁₄H₁₉N₂O₂Contains an oxo group
Tert-butyl 2-methylquinolineC₁₄H₁₉NDifferent ring structure (quinoline)

These comparisons highlight the significance of the tetrahydro configuration in TBTHQ's distinct chemical behavior and potential biological activity.

Case Studies

While specific case studies on TBTHQ are scarce, related research on tetrahydroquinoxaline derivatives provides valuable insights:

  • Antiproliferative Activity : Compounds similar to TBTHQ have been shown to inhibit cell growth in various cancer types through mechanisms involving microtubule disruption and cell cycle arrest.
  • Enzyme Inhibition : Some studies suggest that THQ derivatives may act as enzyme inhibitors, modulating pathways critical for tumor progression and microbial resistance.

Future Directions

Further research is warranted to elucidate the specific biological activities of this compound. Investigations should focus on:

  • In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and microbial strains to establish efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular interactions between TBTHQ and its biological targets.
  • SAR Optimization : Exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What methodologies enable comparative analysis of this compound’s bioactivity against its non-methylated analog?

  • Methodology :
  • In vitro assays : Compare IC₅₀ values in target pathways (e.g., kinase inhibition, ion channel modulation).
  • Molecular docking : Model interactions with protein binding pockets (e.g., AutoDock Vina) to assess steric effects of the methyl group .
  • Metabolic stability tests : Use liver microsomes to evaluate differences in CYP-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.